molecular formula C10H14INO B1528507 2-Butoxy-5-iodoaniline CAS No. 1494938-48-5

2-Butoxy-5-iodoaniline

Cat. No. B1528507
CAS RN: 1494938-48-5
M. Wt: 291.13 g/mol
InChI Key: AHENUXBXFSXHPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of 2-Butoxy-5-iodoaniline consists of 10 carbon atoms, 14 hydrogen atoms, 1 iodine atom, and 1 nitrogen atom .

Scientific Research Applications

Oxidation of Unactivated Methylene C-H

The use of hypervalent iodine species for the oxidation of unreactive alkyl esters and amides to keto compounds under mild conditions highlights the chemical utility of iodoaniline derivatives in facilitating selective oxidation reactions (Yi Zhao et al., 2011).

Antiviral Activity

The structural features of iodoaniline derivatives, such as 5-iodo-2'-deoxyuridine, have been linked to their antiviral activities, demonstrating the importance of halogen atoms in drug design (N. Camerman & J. Trotter, 1964).

Antioxidant Defense and Redox Signaling

The reactivity of peroxiredoxin 2 with various biological oxidants, including peroxides, highlights the role of halogenated compounds in studying antioxidant defense mechanisms (A. Peskin et al., 2007).

Enzymatic Synthesis of Optically Active Compounds

Iodoaniline derivatives have been used as building blocks in the enzymatic synthesis of optically active tertiary alcohols, showcasing their application in producing enantiomerically pure or enriched compounds for drug synthesis and natural products (Same-Ting Chen & Jim-Min Fang, 1997).

Corrosion Inhibition

Compounds structurally similar to 2-butoxy-5-iodoaniline, such as 2-butyl-hexahydropyrrolo[1,2-b][1,2]oxazole, have been investigated for their corrosion inhibition properties, demonstrating the potential of halogenated anilines in protecting materials (G. Moretti, Francesca Guidi, & F. Fabris, 2013).

properties

IUPAC Name

2-butoxy-5-iodoaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14INO/c1-2-3-6-13-10-5-4-8(11)7-9(10)12/h4-5,7H,2-3,6,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHENUXBXFSXHPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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